CI-947
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-947 typically involves the reaction of adenosine with (1R)-2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CI-947 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
CI-947 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with adenosine receptors.
Mechanism of Action
The mechanism of action of CI-947 involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, it may influence immune cell function by binding to adenosine receptors on these cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CI-947 include other adenosine derivatives, such as:
N6-Cyclopentyladenosine (CPA): Known for its high selectivity for adenosine A1 receptors.
5’-N-Ethylcarboxamidoadenosine (NECA): A potent adenosine receptor agonist.
2-Chloroadenosine: Another adenosine derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and receptor selectivity. Its ability to modulate immune responses and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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